molecular formula C22H25N5O2 B2939312 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1006785-52-9

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2939312
CAS RN: 1006785-52-9
M. Wt: 391.475
InChI Key: IVUSHXPVMCWSIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a cyclopenta[d]pyrimidinone ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to participate in pi stacking interactions, hydrogen bonding, and other non-covalent interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Synthesis and Biological Activity : Research has shown the synthesis of pyrimidine linked to pyrazole heterocyclic compounds, demonstrating significant insecticidal and antimicrobial potential. These compounds have been synthesized via microwave irradiative cyclocondensation, with their biological activities established against selected microorganisms and insects (Deohate & Palaspagar, 2020).

  • Antimicrobial Potency of Heterocycles : Studies on new heterocycles incorporating the antipyrine moiety have showcased their antimicrobial effectiveness. These synthesized compounds, including derivatives of pyrazolo[1,5-a]pyrimidine, have shown significant activity against various microbial strains, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008).

  • Isoxazolines and Isoxazoles Synthesis : Novel synthesis approaches have been explored for N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. These compounds have been further investigated for their potential biological activities, expanding the chemical versatility and application scope of this chemical scaffold (Rahmouni et al., 2014).

  • Radiolabeling for Imaging : Derivatives of pyrazolo[1,5-a]pyrimidine, such as DPA-714, have been synthesized and radiolabeled for imaging purposes, specifically targeting the translocator protein (18 kDa) with PET. This showcases the utility of such compounds in biomedical imaging and diagnostic applications (Dollé et al., 2008).

  • Antitumor Activities and Molecular Docking : Certain pyrimidine and pyrazole derivatives have demonstrated outstanding in vitro antitumor activity, with molecular docking studies providing insights into their mode of action at the molecular level. This research highlights the therapeutic potential of these compounds in cancer treatment (Fahim et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-13-8-9-18(14(2)10-13)23-20(28)12-26-21(29)17-6-5-7-19(17)24-22(26)27-16(4)11-15(3)25-27/h8-11H,5-7,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUSHXPVMCWSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide

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